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Compound of Interest

Compound Name: 2-Amino-8-nonenoic acid

Cat. No.: B3102905 Get Quote

An In-depth Technical Guide to the Commercial Availability and Purity of (S)-2-amino-8-
nonenoic Acid

Introduction
(S)-2-amino-8-nonenoic acid is a non-proteinogenic α-amino acid characterized by a nine-

carbon backbone with a terminal double bond. Its unique structure, combining a chiral amino

acid moiety with an alkenyl chain, makes it a valuable building block in medicinal chemistry and

drug development. It serves as a key intermediate for synthesizing complex molecules,

including peptide mimics, constrained peptides, and other compounds with potential

therapeutic applications. The precise stereochemistry at the α-carbon is often crucial for

biological activity, making the procurement and verification of the enantiomerically pure (S)-

isomer a critical first step for any research or development program.

This guide provides a comprehensive overview of the commercial landscape for (S)-2-amino-
8-nonenoic acid, details state-of-the-art methods for its purity assessment, and offers insights

into the synthetic considerations that impact quality.

Commercial Availability: Navigating the Supplier
Landscape
Procuring (S)-2-amino-8-nonenoic acid requires careful diligence, as off-the-shelf availability

can be limited and purity specifications vary significantly among suppliers. While the racemic
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form and the (R)-enantiomer are listed by several chemical vendors, sourcing the specific (S)-

enantiomer with high chemical and enantiomeric purity often necessitates inquiry with specialty

suppliers or consideration of custom synthesis.

Below is a summary of representative commercial listings. Researchers should always request

a lot-specific Certificate of Analysis (CoA) to verify purity and enantiomeric excess before

purchase.

Supplier
Product
Name/Form

CAS Number
Stated Purity /
Enantiomeric
Excess (e.e.)

Sigma-Aldrich (via

AChemBlock)

2-Amino-8-nonenoic

acid
1222561-61-6

95% (Stereochemistry

not specified)

Achmem

(2R)-2-Amino-8-

nonenoic acid

hydrochloride

2682097-51-2 >95% (e.e. >97%)[1]

Sigma-Aldrich
(2R)-2-Amino-8-

nonenoic acid
Not specified Not specified

Note: This table is illustrative. Supplier offerings and specifications are subject to change. The

CAS number 1222561-61-6 is often associated with the racemic mixture or unspecified

stereoisomer.[2]

The sourcing decision process for a chiral intermediate like (S)-2-amino-8-nonenoic acid can

be visualized as follows:
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Caption: Sourcing decision workflow for (S)-2-amino-8-nonenoic acid.
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Synthesis & Impurity Profile: A Look Behind the
Label
Understanding the synthetic route is paramount to anticipating potential impurities. While

various methods exist, a highly practical and enantioselective synthesis for the Boc-protected

form of (S)-2-amino-8-nonenoic acid has been reported, achieving an impressive >99.9%

enantiomeric excess (ee).[3][4] This process utilizes an enzymatic reductive amination, which is

key to its high stereoselectivity.[3][4]

Key Synthesis Steps:

Grignard Addition: Starting from 7-bromohept-1-ene.

Enzymatic Reductive Amination: A highly enantioselective step using leucine dehydrogenase

and glucose dehydrogenase.[3]

Boc Protection: Formation of the iso-Boc carbamate derivative.[4]

Potential Impurities Stemming from Synthesis:

(R)-Enantiomer: The most critical impurity. Its presence, even in small amounts, can have

significant pharmacological consequences. The choice of a highly stereoselective synthesis

is designed to minimize this.

Starting Materials: Residual 7-bromohept-1-ene or other precursors.

Reagents and Solvents: Trace amounts of reagents from the Grignard, amination, or

protection steps.

Byproducts: Products from side reactions occurring during the multi-step synthesis.

Given that a practical synthesis yielding >99.9% ee has been developed, it is technically

feasible to produce high-purity material.[4] Researchers should favor suppliers who can provide

evidence of a robust, stereocontrolled synthetic process.
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Purity Analysis and Characterization: A Self-
Validating Protocol
A comprehensive analysis is required to confirm the identity, chemical purity, and enantiomeric

purity of (S)-2-amino-8-nonenoic acid.

Structural Confirmation and Chemical Purity
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural

elucidation. Both ¹H and ¹³C NMR should be performed to confirm the carbon skeleton and the

position of functional groups.

¹H NMR: For the HCl salt of (S)-2-amino-8-nonenoic acid, key signals are expected

around:

5.79 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).

~5.00 ppm: Multiplets for the two terminal vinyl protons (=CH₂).

3.8 ppm: A multiplet for the α-proton (-CH(NH₃⁺)-).

2.01-1.28 ppm: A series of multiplets for the aliphatic methylene protons.[3]

¹³C NMR: For the Boc-protected acid, characteristic peaks include:

~174 ppm: Carboxylic acid carbon.

~156 ppm: Carbamate carbonyl carbon.

~139 ppm: Internal vinyl carbon.

~115 ppm: Terminal vinyl carbon.

~55 ppm: α-carbon.[4]

Deviations from these shifts or the presence of unexpected signals can indicate impurities.
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2. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm

the elemental composition by providing a highly accurate mass measurement. For the Boc-

protected derivative (C₁₄H₂₅NO₄), the expected protonated molecular ion [M+H]⁺ would be at

m/z 272.1856.[4] Standard MS can confirm the molecular weight (171.24 g/mol for the free

amino acid).[2] The fragmentation pattern in tandem MS (MS/MS) can further validate the

structure.[5][6]

Enantiomeric Purity Determination
The gold standard for determining the enantiomeric purity of amino acids is chiral High-

Performance Liquid Chromatography (HPLC).[7]

Principle: Chiral HPLC methods enable the separation of enantiomers by creating transient

diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[8] The

differential stability of these complexes leads to different retention times for the (S) and (R)

enantiomers, allowing for their quantification.

Workflow for Analytical Purity Assessment:
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Caption: Comprehensive analytical workflow for purity validation.
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Experimental Protocol: Chiral HPLC Analysis
While a specific, validated method for (S)-2-amino-8-nonenoic acid is not publicly available,

the following protocol outlines a robust starting point for method development based on

established principles for chiral amino acid analysis.[7][9] Direct separation on a Chiral

Stationary Phase (CSP) is the preferred approach as it avoids derivatization, which can

introduce artifacts.[10]

Objective: To separate and quantify the (S) and (R) enantiomers of 2-amino-8-nonenoic acid.

1. HPLC System and Column:

System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric

detector.

Column: A macrocyclic glycopeptide-based CSP is highly recommended for underivatized

amino acids.[10] An Astec CHIROBIOTIC T column, for example, is effective for a wide

range of amino acids.[10]

Rationale: These phases possess ionic groups and are compatible with aqueous mobile

phases, making them ideal for separating zwitterionic compounds like amino acids.[10]

2. Sample Preparation:

Accurately weigh ~1 mg of the amino acid sample.

Dissolve in 1 mL of the mobile phase or a compatible solvent (e.g., water/methanol mixture)

to create a 1 mg/mL stock solution.

Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point):

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an

aqueous buffer with an acidic additive. A common starting point is Methanol/Water/Acetic

Acid/Ammonium Acetate. The exact ratio must be optimized.
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Rationale: The organic modifier and additives control retention and selectivity by

influencing the hydrogen bonding, ionic, and hydrophobic interactions between the analyte

and the CSP.

Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

Column Temperature: 25 °C.

Detection: UV at 210 nm (for the peptide bond) or Evaporative Light Scattering Detector

(ELSD) if UV response is poor. LC-MS provides the highest sensitivity and selectivity.[11]

Injection Volume: 5-10 µL.

4. Analysis and Quantification:

Inject a certified standard of the racemic mixture to determine the retention times of the (S)

and (R) enantiomers.

Inject the sample to be analyzed.

Integrate the peak areas for both enantiomers.

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

This self-validating system, when performed with a racemic standard for comparison, provides

definitive proof of enantiomeric purity.

Handling and Storage
To maintain the integrity of (S)-2-amino-8-nonenoic acid, proper storage is essential. Based

on supplier recommendations for analogous compounds, the following conditions are advised:

Storage Temperature: Store at room temperature or refrigerated at 4°C for long-term stability.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://labchem-wako.fujifilm.com/us/wako-blog/038612.html
https://www.benchchem.com/product/b3102905?utm_src=pdf-body
https://achmem.com/products/cat-no-ab21468
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential

oxidation at the double bond.

Container: Keep in a tightly sealed container to protect from moisture.

Conclusion
(S)-2-amino-8-nonenoic acid is a specialty chemical whose commercial availability as a high-

purity enantiomer is not guaranteed from all vendors. Researchers and drug development

professionals must adopt a rigorous approach to sourcing and validation. The technical

feasibility of producing this compound with >99.9% enantiomeric excess has been

demonstrated, setting a high bar for quality.[3][4] A comprehensive analytical strategy,

anchored by NMR, MS, and critically, a well-developed chiral HPLC method, is non-negotiable

to ensure that the material meets the stringent requirements for its use in scientifically robust

and reproducible research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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